molecular formula C10H13NO4S B7891770 Methyl 3-(4-sulfamoylphenyl)propanoate

Methyl 3-(4-sulfamoylphenyl)propanoate

Cat. No. B7891770
M. Wt: 243.28 g/mol
InChI Key: KFCLBFJYUTWUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-sulfamoylphenyl)propanoate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(4-sulfamoylphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(4-sulfamoylphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : Kumarasinghe et al. (2009) discuss the synthesis of compounds similar to Methyl 3-(4-sulfamoylphenyl)propanoate, highlighting the complexities in identification by spectroscopic techniques and the importance of X-ray analysis for unambiguous structure determination. This research underlines the compound's relevance in organic synthesis and structural chemistry (Kumarasinghe, Hruby, & Nichol, 2009).

  • Synthetic Routes Exploration : Tye and Skinner (2002) describe the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, discussing various strategies for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate. This paper is significant for understanding different synthetic routes and their implications in the formation of related compounds (Tye & Skinner, 2002).

  • Antiandrogen Activity : Tucker, Crook, and Chesterson (1988) explored the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, including compounds similar to Methyl 3-(4-sulfamoylphenyl)propanoate, for antiandrogen activity. This research has implications for the development of novel, potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

  • Pharmacological Studies : Ren et al. (2021) isolated compounds from the tender leaves of Eucommia ulmoides Oliv., including derivatives similar to Methyl 3-(4-sulfamoylphenyl)propanoate. They examined their inhibitory effects on LPS-induced NO production in macrophage cells, contributing to the understanding of anti-inflammatory effects of these compounds (Ren et al., 2021).

  • Gas Chromatography Analysis : Carlier (1992) discussed the use of gas chromatography for analyzing organic acids as methyl esters, including compounds similar to Methyl 3-(4-sulfamoylphenyl)propanoate. This method is particularly useful for studying end products of anaerobic bacteria (Carlier, 1992).

  • Chemical Synthesis and Biological Activity : Jampílek et al. (2004) synthesized potential antileukotrienic drugs, including derivatives of Methyl 3-(4-sulfamoylphenyl)propanoate. Their work highlights the compound's relevance in the development of new drugs with specific biological activities (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).

properties

IUPAC Name

methyl 3-(4-sulfamoylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-15-10(12)7-4-8-2-5-9(6-3-8)16(11,13)14/h2-3,5-6H,4,7H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCLBFJYUTWUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-sulfamoylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-sulfamoylphenyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-sulfamoylphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.